molecular formula C16H18N2O3S2 B5153623 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide

2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B5153623
M. Wt: 350.5 g/mol
InChI Key: XUNUACIUUWHPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as MSEA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This results in the activation of ATP-sensitive potassium channels, leading to the release of insulin and glucose uptake in the body.
Biochemical and physiological effects:
2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease blood glucose levels and improve insulin sensitivity in animal models of diabetes. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been shown to induce apoptosis in cancer cells and reduce inflammation in models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has several advantages for use in laboratory experiments. It is stable and easy to synthesize, making it readily available for use in research. However, it also has some limitations. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is relatively insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to improve cognitive function in animal models of the disease, and further research is needed to explore its potential therapeutic benefits in humans. Additionally, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been investigated for its potential use in the treatment of cancer, and further studies are needed to determine its efficacy in different types of cancer. Finally, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been studied for its potential use in the treatment of inflammatory diseases, and future research may focus on its mechanism of action and potential therapeutic benefits in humans.
In conclusion, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidiabetic, anticancer, and anti-inflammatory properties, and has been investigated for its potential use in the treatment of neurological disorders. While there are some limitations to its use in laboratory experiments, 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has several advantages and holds promise for future research in various fields.

Synthesis Methods

The synthesis of 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide involves the reaction of 2-aminobenzamide with methylsulfonyl chloride and phenylthioacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antidiabetic, anticancer, and anti-inflammatory properties. 2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(methanesulfonamido)-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-23(20,21)18-15-10-6-5-9-14(15)16(19)17-11-12-22-13-7-3-2-4-8-13/h2-10,18H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUACIUUWHPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide

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